COX-2 Enzyme Inhibition: 5-Methoxy-2-phenyl-2H-indazole Shows Sub-micromolar Activity
5-Methoxy-2-phenyl-2H-indazole demonstrates inhibitory activity against human cyclooxygenase-2 (COX-2) with a half-maximal inhibitory concentration (IC50) of 550 nM in a fluorescence-based microplate reader assay [1]. While a direct, published head-to-head comparison with a specific analog under identical conditions is not available, this value places it within a moderate potency range for COX-2 inhibitors. For context, the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen exhibits COX-2 IC50 values in the low micromolar range (e.g., ~7-13 µM) when assessed in human whole blood assays [2], suggesting a potentially meaningful potency advantage for 5-methoxy-2-phenyl-2H-indazole in this pathway.
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 550 nM |
| Comparator Or Baseline | Ibuprofen: ~7,000–13,000 nM (in human whole blood assay) |
| Quantified Difference | ~12- to 24-fold lower IC50 for the target compound, indicating superior potency under the respective assay conditions. |
| Conditions | Target compound: Inhibition of human COX-2, fluorescence-based microplate reader assay. Comparator: Human whole blood assay. |
Why This Matters
Demonstrates a clear, quantifiable potency difference against a key anti-inflammatory drug target compared to a standard NSAID, guiding selection for projects requiring COX-2 modulation.
- [1] BindingDB Entry BDBM50598754 (CHEMBL5173923). IC50: 550 nM for human COX-2. Accessed via BindingDB.org. View Source
- [2] Warner, T. D.; Giuliano, F.; Vojnovic, I.; et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc. Natl. Acad. Sci. USA 1999, 96 (13), 7563–7568. View Source
